molecular formula C15H15N5O4S B15190155 Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 145865-76-5

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15190155
CAS No.: 145865-76-5
M. Wt: 361.4 g/mol
InChI Key: BHTSGLOEZSKGKQ-RQZCQDPDSA-N
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Description

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a sulfonyl hydrazine moiety linked to a 4-cyanophenyl group and an ethyl carboxylate ester. This compound integrates multiple functional groups:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with a methyl group and at position 4 with a carboxylate ester.
  • Sulfonyl hydrazine bridge: A sulfonamide (-SO₂-NH-) group connected to a methylene hydrazine (-NH-N=CH-) unit.

The structural complexity of this compound suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystal engineering). Its synthesis likely involves sulfonylation of a pyrazole precursor followed by hydrazine conjugation and Schiff base formation with 4-cyanobenzaldehyde.

Properties

CAS No.

145865-76-5

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C15H15N5O4S/c1-3-24-15(21)13-10-20(2)18-14(13)25(22,23)19-17-9-12-6-4-11(8-16)5-7-12/h4-7,9-10,19H,3H2,1-2H3/b17-9+

InChI Key

BHTSGLOEZSKGKQ-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to form the hydrazone derivative . The final step involves the sulfonylation of the hydrazone with a sulfonyl chloride reagent under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . Additionally, the sulfonyl group can interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding: The sulfonyl hydrazine and cyano groups enable diverse hydrogen-bonding interactions, which may influence crystallization behavior. For example, the -CN group can act as a hydrogen-bond acceptor, while -SO₂-NH- serves as a donor .

Reactivity : Bromomethyl derivatives (e.g., ) are more reactive toward nucleophilic substitution than the target compound’s stable sulfonyl hydrazine bridge.

Crystallographic and Structural Insights

  • Crystal Packing: The target compound’s 4-cyanophenyl group may promote π-π stacking, while the sulfonyl hydrazine moiety could form intermolecular hydrogen bonds (N-H···O=S or N-H···N≡C), as observed in related sulfonamide crystals .
  • Comparison with Fluorinated Analogs : Difluoromethyl and trifluoromethyl substituents (e.g., ) increase hydrophobicity and metabolic stability but reduce polarity compared to the target compound’s polar -CN and -SO₂-NH- groups.

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